molecular formula C10H9NO6 B8514829 4-(1,3-Dioxolan-2-yl)-3-nitrobenzoic acid

4-(1,3-Dioxolan-2-yl)-3-nitrobenzoic acid

Cat. No. B8514829
M. Wt: 239.18 g/mol
InChI Key: MFBYRZYOZKGQGD-UHFFFAOYSA-N
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Patent
US09409908B2

Procedure details

Lithium hydroxide monohydrate (5.67 g, 135 mmol) was added to a solution of 5A (11.4 g, 45.0 mmol) in THF (120 mL), MeOH (120 mL) and H2O (40.0 mL). The above mixture was then heated to 50° C. for 1 h. After 1 h, the heating was reduced to rt and stirring was continued for overnight. To the reaction mixture was then added H2O (50 mL) and the organics were concentrated. The remaining aqueous layer was made acidic with 1.0 N HCl solution to precipitate out the solids. The solids were collected by filtration, washed with H2O and dried under vacuum overnight to give 5B. 1H NMR (400 MHz, DMSO-d6) δ 13.68 (br. s., 1H), 8.36 (d, J=1.5 Hz, 1H), 8.25 (dd, J=8.1, 1.3 Hz, 1H), 7.88 (d, J=8.1 Hz, 1H), 6.38 (s, 1H), 4.05-3.89 (m, 4H) ppm.
Name
Lithium hydroxide monohydrate
Quantity
5.67 g
Type
reactant
Reaction Step One
Name
Quantity
11.4 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
O.[OH-].[Li+].[O:4]1[CH2:8][CH2:7][O:6][CH:5]1[C:9]1[CH:18]=[CH:17][C:12]([C:13]([O:15]C)=[O:14])=[CH:11][C:10]=1[N+:19]([O-:21])=[O:20]>C1COCC1.CO.O>[O:4]1[CH2:8][CH2:7][O:6][CH:5]1[C:9]1[CH:18]=[CH:17][C:12]([C:13]([OH:15])=[O:14])=[CH:11][C:10]=1[N+:19]([O-:21])=[O:20] |f:0.1.2|

Inputs

Step One
Name
Lithium hydroxide monohydrate
Quantity
5.67 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
11.4 g
Type
reactant
Smiles
O1C(OCC1)C1=C(C=C(C(=O)OC)C=C1)[N+](=O)[O-]
Name
Quantity
120 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
120 mL
Type
solvent
Smiles
CO
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was reduced to rt
WAIT
Type
WAIT
Details
was continued for overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
added H2O (50 mL) and the organics were concentrated
CUSTOM
Type
CUSTOM
Details
to precipitate out the solids
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
dried under vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1C(OCC1)C1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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